molecular formula C8H10N2O3 B8595320 ethyl (2-formyl-1H-imidazol-1-yl)acetate

ethyl (2-formyl-1H-imidazol-1-yl)acetate

Cat. No.: B8595320
M. Wt: 182.18 g/mol
InChI Key: WZDJXMZEEXDEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-formyl-1H-imidazol-1-yl)acetate is a substituted imidazole derivative characterized by a formyl group (-CHO) at the 2-position of the imidazole ring and an ethyl ester (-COOEt) linked via a methylene bridge.

The formyl group confers unique reactivity, making the compound a versatile intermediate for further functionalization, such as condensation reactions or nucleophilic additions. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. Applications span pharmaceuticals, agrochemicals, and materials science, leveraging the imidazole ring’s bioactivity and coordination properties .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-(2-formylimidazol-1-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-3-9-7(10)6-11/h3-4,6H,2,5H2,1H3

InChI Key

WZDJXMZEEXDEDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CN=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • The formyl group at the 2-position (target compound) enhances electrophilicity compared to methyl or nitro substituents, enabling Schiff base formation or cross-coupling reactions .
  • Nitro groups (e.g., in Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) improve thermal stability but reduce solubility due to increased molecular weight and polarity .

Crystallographic and Intermolecular Interactions :

  • Benzimidazole derivatives (e.g., Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) exhibit planar structures with π-π stacking (centroid distance: 3.713 Å) and C–H···N hydrogen bonds, enhancing crystalline packing efficiency .
  • The target compound’s formyl group may disrupt planarity, reducing crystal stability compared to methyl-substituted analogues.

Biological and Industrial Applications :

  • Fluorinated derivatives (e.g., Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate) are prioritized in agrochemicals due to fluorine’s metabolic resistance and lipophilicity .
  • Carboxylic acid derivatives (e.g., 2-(1H-imidazol-1-yl)acetic acid) lack ester groups, making them more water-soluble but less suitable for lipid membrane penetration .

Similarity Analysis (Based on )

Compound Name Similarity Score Key Differences
2-(1H-Imidazol-1-yl)acetic acid 0.85 Carboxylic acid replaces ester; higher polarity
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate 0.81 Ethyl substituent instead of formyl
Ethyl 1-methyl-1H-imidazole-2-carboxylate 0.76 Methyl at 1-position; ester at 2-position

The target compound’s similarity score of 0.85 with 2-(1H-imidazol-1-yl)acetic acid underscores the critical role of the ester group in modulating lipophilicity and bioavailability. Lower scores for ethyl- or methyl-substituted analogues reflect reduced electrophilicity and functional versatility .

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